1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. It is characterized by a complex structure that includes a piperidine ring and a pyrrolidinone moiety, suggesting possible interactions with various biological targets.
The synthesis and study of this compound are often found in academic research articles focusing on drug development and pharmacology. Sources include peer-reviewed journals, chemical databases, and patent literature that detail its synthesis, properties, and applications.
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one can be classified as:
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperatures, solvents (like ethanol or dichloromethane), and catalysts (such as palladium on carbon) to achieve optimal yields and purity.
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one may participate in several chemical reactions, including:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity for the desired products.
The mechanism of action for 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one is not fully elucidated but may involve:
Studies suggest that compounds with similar structures exhibit varying degrees of affinity for specific receptors, which could be explored further through pharmacological assays.
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one has potential applications in:
Research into this compound could lead to advancements in understanding its pharmacological effects and potential therapeutic uses in treating various neurological conditions. Further studies are essential to explore its efficacy and safety profiles comprehensively.
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one demonstrates high affinity for sigma receptors (σRs), particularly the σ₁R subtype. Structural analogs with the 1-benzylpiperidine motif exhibit nanomolar affinity for σ₁R (Kᵢ = 1.45–29.2 nM), driven by the tertiary amino group and hydrophobic regions that align with established σ₁R pharmacophores [1] [2]. The ethylamino linker (n=2 spacer) between piperidine and pyridine rings optimizes spatial positioning for σ₁R binding, as seen in compound 5 (Kᵢ = 1.45 nM) [1]. Selectivity over σ₂R is significant (up to 270-fold), attributable to the bulky benzyl group and hydroxypyrrolidinone moiety, which sterically hinder σ₂R binding [1] [2].
Table 1: Sigma Receptor Binding Affinities of Structural Analogs | Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | σ₂R/σ₁R Selectivity | Key Structural Features |
---|---|---|---|---|---|
1 | 29.2 | 173 | 5.9 | No spacer (n=0) | |
2 | 7.57 | 42 | 5.6 | Ethylamino spacer (n=2) | |
5 | 1.45 | 389 | 270 | Ethylamino spacer + N-methyl-propargylamine | |
LMH-2 | 6 | ~18* | ~3 | Haloperidol-derived benzylpiperidine |
*Estimated from σ₁R/σ₂R selectivity data in [2]
The compound acts as a dual cholinesterase inhibitor, targeting both AChE and BuChE. The propargylamine group at C6 of the pyridine ring enhances AChE inhibition (IC₅₀ = 13 nM in analog 5), while the 1-benzylpiperidine moiety facilitates BuChE binding (IC₅₀ = 3.1 µM) [1]. Molecular docking reveals that the cationic piperidine nitrogen forms π-cation interactions with AChE's Trp86, and the hydroxypyrrolidinone carbonyl hydrogen-bonds with Glu202 [1]. The N-methyl substitution on propargylamine optimizes BuChE inhibition by accommodating its larger active site gorge [1].
Table 2: Cholinesterase Inhibition Profiles | Target | IC₅₀ (nM) | Key Interactions | Structural Determinants |
---|---|---|---|---|
AChE | 13 | π-cation with Trp86; H-bond with Glu202 | Propargylamine group, Cationic nitrogen | |
BuChE | 3,100 | Hydrophobic interactions with Trp231 | N-methyl-propargylamine, Benzyl ring |
Though direct data on 1-(1-benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one is limited, its 1-benzylpiperidine core mirrors RMI-10608—an NMDA antagonist derived from 4-benzylpiperidine that prevents glutamate excitotoxicity [5]. The hydroxypyrrolidinone lactam may chelate Mg²⁺ ions in NMDA channels, attenuating Ca²⁺ influx. This modulates downstream neuroprotective pathways (e.g., BDNF/PI3K/Akt) and reduces apoptosis [4]. Synergy with σ₁R antagonism further dampens glutamate release, as σ₁R activation potentiates NMDA currents [2].
The 1-benzylpiperidine scaffold exhibits monoamine-releasing properties. 4-Benzylpiperidine analogs release dopamine (EC₅₀ = 109 nM) and norepinephrine (EC₅₀ = 41.4 nM) via vesicular monoamine transporter (VMAT) activation [5]. The hydroxyl group in 4-hydroxypyrrolidin-2-one may enhance serotonin transporter (SERT) affinity due to polar interactions. Additionally, weak MAO-A inhibition (IC₅₀ = 130 µM in analogs) elevates synaptic monoamine levels [5] [9].
This compound exemplifies a multitarget-directed ligand (MTDL) addressing neuropathic pain and neurodegeneration:
Table 3: Multitarget Activities for Neurological Disorders | Target | Activity | Therapeutic Relevance |
---|---|---|---|
σ₁R | Antagonism (Kᵢ < 10 nM) | Neuropathic pain, Central sensitization | |
AChE | Inhibition (IC₅₀ = 13 nM) | Alzheimer’s cognition/memory deficits | |
NMDA | Allosteric inhibition | Neuroprotection, Excitotoxicity reduction | |
Monoamine systems | Release/reuptake modulation | Depression, Motivational deficits |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1